
4-(Chlorocarbonyl)phenyl octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chlorocarbonyl)phenyl octanoate is an organic compound with the molecular formula C15H19ClO3. It is characterized by the presence of a chlorocarbonyl group attached to a phenyl ring, which is further connected to an octanoate ester chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorocarbonyl)phenyl octanoate typically involves the esterification of 4-(Chlorocarbonyl)phenol with octanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chlorocarbonyl)phenyl octanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 4-(Chlorocarbonyl)phenol and octanoic acid.
Reduction: The chlorocarbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia or primary amines in the presence of a base like triethylamine.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Amides or esters depending on the nucleophile used.
Hydrolysis: 4-(Chlorocarbonyl)phenol and octanoic acid.
Reduction: 4-(Hydroxymethyl)phenyl octanoate.
Wissenschaftliche Forschungsanwendungen
4-(Chlorocarbonyl)phenyl octanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive chlorocarbonyl group.
Medicine: Explored for its potential use in drug delivery systems, where the ester bond can be hydrolyzed to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Chlorocarbonyl)phenyl octanoate involves its reactivity towards nucleophiles. The chlorocarbonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Chlorocarbonyl)phenyl acetate: Similar structure but with a shorter ester chain.
4-(Chlorocarbonyl)phenyl butanoate: Similar structure but with a different ester chain length.
4-(Chlorocarbonyl)phenyl hexanoate: Similar structure but with a different ester chain length.
Uniqueness
4-(Chlorocarbonyl)phenyl octanoate is unique due to its specific ester chain length, which can influence its physical and chemical properties. The octanoate chain provides a balance between hydrophobicity and reactivity, making it suitable for various applications in chemistry and industry.
Eigenschaften
CAS-Nummer |
54963-72-3 |
|---|---|
Molekularformel |
C15H19ClO3 |
Molekulargewicht |
282.76 g/mol |
IUPAC-Name |
(4-carbonochloridoylphenyl) octanoate |
InChI |
InChI=1S/C15H19ClO3/c1-2-3-4-5-6-7-14(17)19-13-10-8-12(9-11-13)15(16)18/h8-11H,2-7H2,1H3 |
InChI-Schlüssel |
NZAJDUYRCYEQPE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14631677.png)
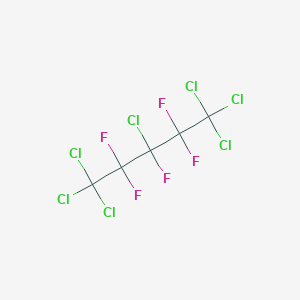
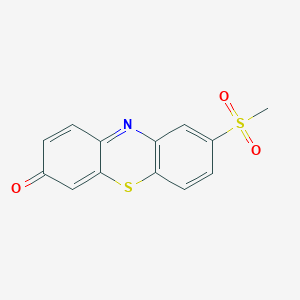

![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-methylphenyl)methylene]-](/img/structure/B14631702.png)

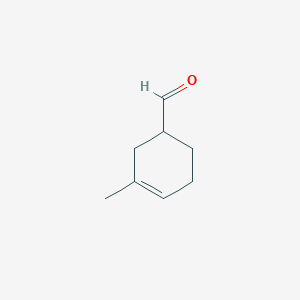
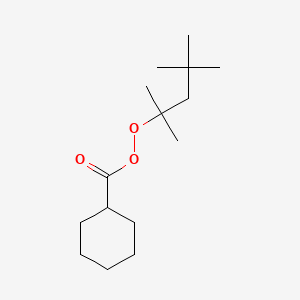
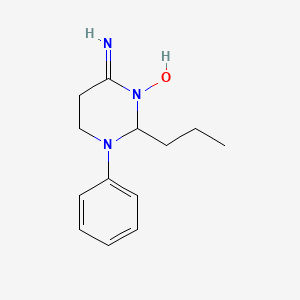
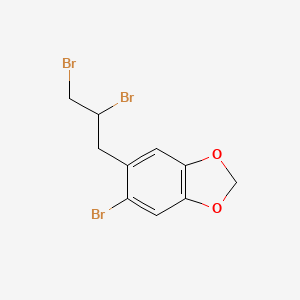
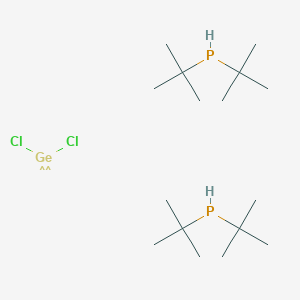
![Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]-](/img/structure/B14631734.png)
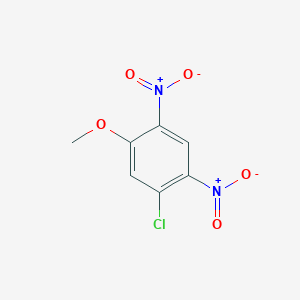
![Ethyl 3-[(2-ethylhexyl)amino]but-2-enoate](/img/structure/B14631739.png)
